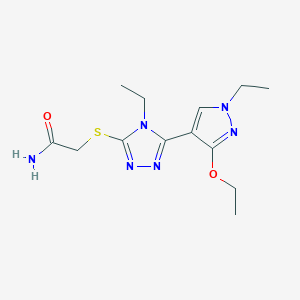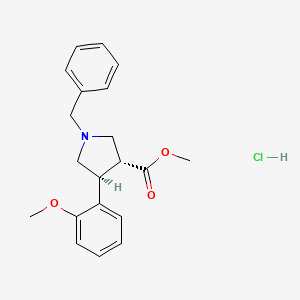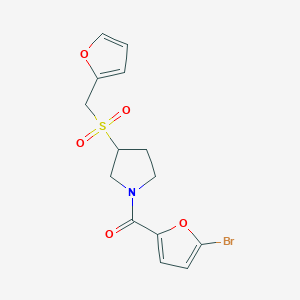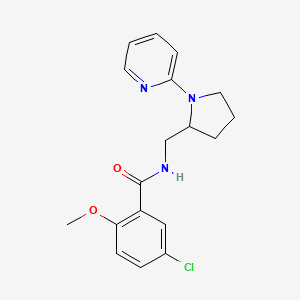![molecular formula C11H14F3N3O B2530819 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine CAS No. 2200883-16-3](/img/structure/B2530819.png)
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidin-2-ylmethoxy group, a methyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidin-2-ylmethoxy group. One common method involves the condensation of appropriate precursors under controlled conditions. For example, the reaction of 2-methyl-4-chloro-6-(trifluoromethyl)pyrimidine with pyrrolidin-2-ylmethanol in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidin-2-ylmethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
Aplicaciones Científicas De Investigación
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals and materials science applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidin-2-ylmethoxy group can enhance binding affinity and specificity, while the trifluoromethyl group can improve metabolic stability and bioavailability. The compound may inhibit or activate specific pathways, depending on its target .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine: A precursor in the synthesis of the target compound.
4-[(Pyrrolidin-2-yl)methoxy]pyrimidine: Lacks the trifluoromethyl group, which can affect its biological activity and stability.
2-Methyl-6-(trifluoromethyl)pyrimidine: Lacks the pyrrolidin-2-ylmethoxy group, which can influence its binding properties.
Uniqueness
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the pyrrolidin-2-ylmethoxy group improves binding affinity and specificity .
Propiedades
IUPAC Name |
2-methyl-4-(pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7-16-9(11(12,13)14)5-10(17-7)18-6-8-3-2-4-15-8/h5,8,15H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTPZMXXDKDFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2CCCN2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2530739.png)

![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)



![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)

![3-(3,5-dimethylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

